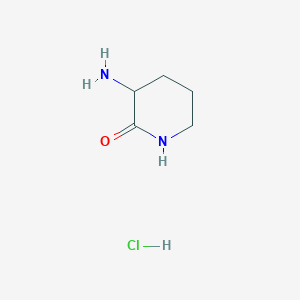

3-Aminopiperidin-2-one hydrochloride

Description

3-Aminopiperidin-2-one hydrochloride is a chiral piperidine derivative with a ketone group at position 2 and an amino group at position 2. Its molecular formula is C₅H₁₀N₂O·HCl, with a molecular weight of 150.607 g/mol . The compound exists in enantiomeric forms:

- (S)-3-Aminopiperidin-2-one hydrochloride (CAS: 42538-31-8)

- (R)-3-Aminopiperidin-2-one hydrochloride (CAS: 406216-02-2) .

Propriétés

IUPAC Name |

3-aminopiperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAYLURYAOXTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600004 | |

| Record name | 3-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138377-80-7 | |

| Record name | 3-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

(S)-3-Aminopiperidin-2-one Hydrochloride from L-Ornithine Hydrochloride

The (S)-enantiomer is synthesized via a two-stage cyclization of L-ornithine hydrochloride, a chiral amino acid precursor. In the first stage, L-ornithine hydrochloride reacts with trimethylchlorosilane (TMSCI) in anhydrous methanol at room temperature for 12 hours to form a silylated intermediate. This step activates the amino groups for subsequent intramolecular cyclization. The second stage involves the addition of sodium ethoxide in ethanol at 0°C, which induces ring closure to form the lactam core. Neutralization with 6 N HCl yields the hydrochloride salt, followed by purification via flash column chromatography using a 30% methanol-dichloromethane gradient. This method achieves a 97% yield, making it highly efficient for laboratory-scale synthesis.

The reaction mechanism proceeds through a nucleophilic attack of the δ-amino group on the α-carbonyl, facilitated by the silylating agent’s ability to protect reactive amines. The stereochemical integrity of L-ornithine ensures retention of configuration, producing exclusively the (S)-enantiomer. However, the reliance on chromatographic purification limits its industrial applicability.

(R)-3-Aminopiperidin-2-one Hydrochloride via Esterification and Cyclization

The (R)-enantiomer is synthesized through a multi-step sequence starting from (R)-2,5-diaminopentanoic acid hydrochloride. The process begins with esterification using acetyl chloride and methanol at 5–10°C to form (R)-methyl 2,5-diaminopentanoate dihydrochloride. This intermediate undergoes cyclization in methanol with sodium methoxide (2.6 equivalents) at -10°C to 0°C, followed by quenching with hydrochloric acid in methyl tert-butyl ether (MTBE). The product is isolated via filtration, yielding the (R)-3-aminopiperidin-2-one hydrochloride with high purity.

This route emphasizes scalability, with patent data indicating the use of kilogram-scale starting materials. The low-temperature cyclization minimizes racemization, preserving the (R)-configuration. Filtration-based purification replaces chromatography, enhancing feasibility for industrial production.

Comparative Analysis of Synthetic Methods

Reaction Conditions and Yields

Table 1 summarizes critical parameters for both methods.

Table 1: Comparison of Synthetic Routes to this compound

The (S)-enantiomer route benefits from shorter reaction times and higher reported yields, whereas the (R)-enantiomer method prioritizes scalability and minimal purification.

Enantioselectivity and Purity Control

Both methods exploit chiral starting materials to enforce enantioselectivity. L-Ornithine’s inherent (S)-configuration directly translates to the product, while the (R)-enantiomer’s synthesis relies on stereochemically preserved esterification and cyclization steps. Impurities in the (R)-route are mitigated through controlled stoichiometry (e.g., 2.6 equivalents of NaOMe) and low-temperature conditions to suppress side reactions.

Industrial-Scale Considerations

Solvent Systems and Waste Management

The (R)-enantiomer synthesis employs methanol and MTBE, which are cost-effective and easily recyclable. In contrast, the (S)-enantiomer method uses dichloromethane, posing environmental and safety challenges. Patent data highlight MTBE’s role in facilitating product precipitation, simplifying isolation.

Process Optimization for Large Batches

The (R)-enantiomer’s cyclization step demonstrates scalability, with protocols accommodating over 4 kg of starting material. Lithium aluminum hydride (LiAlH4) is avoided in favor of sodium methoxide, reducing explosion risks. Filtration replaces distillation for intermediate isolation, aligning with Good Manufacturing Practices (GMP).

Mechanistic Insights and Side Reactions

Cyclization Dynamics

The formation of the piperidin-2-one ring proceeds via a six-membered transition state, as shown in the following equation for the (S)-enantiomer:

Steric hindrance from the silyl group directs cyclization to the δ-amino group, ensuring regioselectivity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Aminopiperidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions are commonly used in its synthesis.

Substitution: The amino group can participate in substitution reactions with various reagents

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various piperidone derivatives, while substitution reactions can produce a wide range of substituted piperidines .

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Aminopiperidin-2-one hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives are utilized in the development of drugs targeting multiple therapeutic areas, including:

- Dipeptidyl Peptidase IV Inhibitors : The compound is integral in synthesizing chiral derivatives that act as inhibitors for Dipeptidyl Peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. Inhibitors derived from this compound have shown promise in lowering blood sugar levels in diabetic patients .

- Antidepressants and Anxiolytics : The structural features of 3-aminopiperidin-2-one make it a suitable scaffold for developing compounds with psychoactive properties. Research indicates that modifications of this compound can lead to new antidepressant and anxiolytic medications .

Synthesis of Bioactive Molecules

The compound is frequently employed as a building block in the synthesis of various bioactive molecules. Its ability to form stable derivatives allows for the creation of complex structures with potential therapeutic effects:

- Synthesis Pathways : Various synthetic routes involving this compound have been documented, including reactions with other amines and carbonyl compounds to yield diverse piperidine derivatives. These derivatives can exhibit enhanced biological activity compared to their parent compounds .

Research and Development

In addition to its pharmaceutical applications, this compound is used in academic and industrial research settings:

- Drug Discovery : Researchers utilize this compound to explore new pharmacological targets and mechanisms of action. Its role as a pharmacophore enables the design of novel molecules that can interact with specific biological targets, aiding in the drug discovery process .

- Toxicology Studies : The low molecular weight and functionalized nature of 3-aminopiperidin-2-one make it an ideal candidate for studies aimed at understanding toxicity profiles and metabolic pathways of new drugs .

Case Studies

Several case studies illustrate the versatility and importance of this compound in drug development:

Mécanisme D'action

The mechanism of action of 3-Aminopiperidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules. This property allows it to participate in various biochemical reactions and pathways, influencing the activity of enzymes and other biomolecules .

Comparaison Avec Des Composés Similaires

Structural Analogs

4-Aminopiperidin-2-one Hydrochloride (CAS: 1260883-24-6)

- Structure: Amino group at position 4 instead of 3.

- Similarity : 0.83 (structural similarity score) .

- Reactivity : Positional differences affect nucleophilic reactivity and hydrogen-bonding patterns, influencing applications in drug design.

3-Aminopyrrolidin-2-one Hydrochloride

- Structure : 5-membered pyrrolidine ring vs. 6-membered piperidine.

- Synthesis : Derived from (S)-pyrrolidin-3-amine and 4-chlorocoumarin (63% yield) .

- Applications : Used as a chiral derivatizing agent (CDA) for NMR enantiomeric purity determination, unlike the piperidine analog .

Enantiomers

Piperidine/Piperazine Derivatives

Activité Biologique

3-Aminopiperidin-2-one hydrochloride, a derivative of piperidine, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is primarily recognized for its utility in drug development, enzyme inhibition, and receptor binding studies. This article explores the biological activity of this compound, summarizing its mechanisms of action, applications in scientific research, and relevant case studies.

This compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁ClN₂O |

| Molecular Weight | 136.61 g/mol |

| CAS Number | 42538-31-8 |

The compound exists as a hydrochloride salt, which enhances its solubility and stability in aqueous environments, making it suitable for various biological assays.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

Biological Activities

Research indicates several promising biological activities associated with this compound:

- Antidepressant Activity : Studies have suggested that this compound exhibits potential antidepressant effects by modulating neurotransmitter levels in the brain.

- Antimicrobial Properties : Preliminary findings indicate that it may possess antimicrobial activity against certain bacterial strains.

- Analgesic Effects : The compound has been investigated for its pain-relieving properties in animal models.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antidepressant Effects : A research study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-Aminopiperidin-2-one exhibited significant serotonin reuptake inhibition, suggesting their potential as antidepressants .

- Antimicrobial Activity Assessment : In vitro studies conducted on various bacterial strains showed that this compound displayed inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

- Pain Relief Investigation : A study published in Pain Research and Management reported that administration of this compound in rodent models resulted in reduced pain responses, supporting its analgesic potential .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-1-pyrrolidinone | Four-membered ring | More basic nature; used in different synthetic routes |

| Pyrrolidin-2-one | Lacks amino group | Primarily used as a solvent or intermediate |

| 1-(4-Fluorophenyl)-piperidine | Contains a fluorophenyl group | Exhibits different pharmacological profiles |

The distinct structural features of this compound confer specific biological activities that differentiate it from these similar compounds.

Q & A

What are the optimized synthetic routes for 3-Aminopiperidin-2-one hydrochloride, and how do reaction conditions influence yield and purity?

Basic Research Question

The compound is synthesized via cyclization of L-ornithine hydrochloride under alkaline conditions. A reported method involves refluxing L-ornithine hydrochloride with NaOH in water, followed by aluminum oxide-mediated dehydration in toluene using a Dean-Stark apparatus to remove water, yielding 57% of the product after purification . Alternative protocols use silylation agents like chloro-trimethyl-silane in methanol, achieving 97% yield under mild conditions . Key factors include pH control, solvent selection (toluene for azeotropic water removal), and temperature (reflux at 110°C). Impurities like lactam derivatives may form if dehydration is incomplete.

Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the lactam structure, with characteristic signals at δ 173.87 ppm (C=O) and δ 3.03–3.10 ppm (piperidine protons) . Liquid Chromatography-Mass Spectrometry (LC-MS) validates molecular weight ([M+H]⁺ = 115.08) and purity, while High-Resolution Mass Spectrometry (HRMS) ensures precise mass matching (error <3 ppm) . Polarimetry or chiral HPLC is required for enantiomeric purity assessment, especially for (R)- or (S)-isomers .

What safety protocols should researchers follow when handling this compound, given limited toxicological data?

Basic Research Question

Although not classified under GHS, standard precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Decontamination: Immediate washing with soap/water for skin exposure and 15-minute eye irrigation with water .

- Storage: In airtight containers at room temperature, away from incompatible substances (strong acids/bases) .

- Waste Disposal: Incineration or neutralization via hydrolysis under acidic conditions. Training documentation and SDS review are mandatory before use .

How can this compound serve as a constrained dipeptide surrogate in peptidomimetic drug design?

Advanced Research Question

The compound mimics the Ser-Leu dipeptide backbone, restricting conformational flexibility to enhance target binding. Its lactam ring replaces the peptide bond, improving metabolic stability. For example, substitution at the 3-amino group with aryl or alkyl moieties modulates interactions with proteolytic enzymes or receptors . Computational docking studies (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition kinetics) validate its utility in designing protease-resistant analogs.

What chromatographic methods detect this compound as an impurity in ornithine-derived pharmaceuticals?

Advanced Research Question

Reverse-phase HPLC with UV detection (210 nm) is standard. A validated method uses a C18 column, mobile phase (0.1% trifluoroacetic acid in water/acetonitrile gradient), and retention time comparison against a reference standard. Limits of detection (LOD) ≤0.1% are achievable, critical for quality control in APIs like eflornithine, where the lactam impurity arises during synthesis . Mass spectrometry (LC-MS/MS) further confirms trace impurities in complex matrices.

What challenges arise in synthesizing enantiomerically pure (R)-3-Aminopiperidin-2-one hydrochloride, and how are they addressed?

Advanced Research Question

Racemization during synthesis is a major challenge. Asymmetric methods include:

- Chiral Resolution: Using (R)-mandelic acid to crystallize the desired enantiomer from racemic mixtures .

- Enzymatic Catalysis: Lipase-mediated kinetic resolution of intermediates .

- Chiral Auxiliaries: Temporary incorporation of Evans’ oxazolidinones to direct stereochemistry.

Enantiomeric excess (ee) is monitored via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy.

How can researchers reconcile contradictory reports on the bioactivity of 3-Aminopiperidin-2-one derivatives?

Advanced Research Question

Discrepancies in bioactivity (e.g., anti-carcinogenic vs. no observed effects) may stem from structural variability (e.g., substituents) or assay conditions. Systematic approaches include:

- Dose-Response Studies: IC50 determination across multiple cell lines (e.g., MTT assay) .

- Structural-Activity Relationship (SAR) Analysis: Comparing derivatives with modified amino or lactam groups.

- Target Validation: siRNA knockdown or CRISPR-Cas9 gene editing to confirm molecular targets. Meta-analyses following PRISMA guidelines can synthesize fragmented data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.